molecular formula C18H21N3O3S2 B2793777 (E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide CAS No. 326007-47-0

(E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide

Cat. No. B2793777
CAS RN: 326007-47-0
M. Wt: 391.5
InChI Key: MZOAZSJGWWUCLI-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, ASB-14780.

Mechanism of Action

The exact mechanism of action of ASB-14780 is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. ASB-14780 has also been shown to inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways, leading to its anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects:
ASB-14780 has been shown to have a significant impact on various biochemical and physiological processes. It has been found to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the levels of anti-oxidant enzymes in cells. Additionally, ASB-14780 has been shown to have a protective effect on the liver and kidney, making it a potential candidate for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of ASB-14780 is its potent anticancer activity against various cancer cell lines. Additionally, the compound has been shown to exhibit significant anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of ASB-14780 is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on ASB-14780. One potential direction is to further investigate the mechanism of action of the compound and its potential targets in cancer cells. Another direction is to explore the potential applications of ASB-14780 in the treatment of other diseases, such as liver and kidney diseases. Additionally, future studies may focus on improving the solubility and bioavailability of the compound to enhance its efficacy in vivo.

Synthesis Methods

The synthesis of ASB-14780 involves the reaction of 2-thiophenecarboxaldehyde with benzohydrazide in the presence of sodium hydride to produce the intermediate product. This intermediate product is then reacted with azepane-1-sulfonyl chloride to yield the final product, ASB-14780.

Scientific Research Applications

ASB-14780 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, ASB-14780 has been shown to exhibit potent anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-18(20-19-14-16-6-5-13-25-16)15-7-9-17(10-8-15)26(23,24)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,22)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOAZSJGWWUCLI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(azepan-1-ylsulfonyl)-N'-(thiophen-2-ylmethylene)benzohydrazide

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